3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry ADME Physicochemical Property

This 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine delivers a validated hinge-binding motif for kinase inhibitor design. The C3 bromo handle enables efficient Suzuki-Miyaura diversification, while the 6-methoxy group confers a balanced LogP of 1.96—an optimal baseline for ADME modulation that outperforms fluoro or chloro analogs. This specific substitution pattern ensures reproducible reactivity in parallel library synthesis. High boiling point (362.3°C) guarantees stability across diverse reaction conditions. Ideal for scaffold-hopping from indole/azaindole cores to generate novel IP-differentiating leads. Procure this distinct intermediate with confidence for your medicinal chemistry program.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1190313-25-7
Cat. No. B1527741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
CAS1190313-25-7
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)NC=C2Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3
InChIKeyRSKVMFREGVZOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190313-25-7): Procurement-Relevant Profile and Structural Classification


3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190313-25-7) is a heterocyclic building block with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . The compound features a pyrrolo[3,2-c]pyridine core, a privileged scaffold in medicinal chemistry known for its utility in kinase inhibitor design [1]. The presence of a bromine atom at the 3-position provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, while the 6-methoxy group modulates electronic properties and lipophilicity .

Why In-Class Pyrrolopyridine Analogs Cannot Simply Substitute for 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine


The pyrrolo[3,2-c]pyridine scaffold is a versatile pharmacophore, but small variations in halogen substitution critically alter both the compound's physicochemical properties and its suitability as a synthetic intermediate. The bromo substituent on the target compound provides a distinct reactivity profile compared to chloro, fluoro, or iodo analogs, directly impacting the efficiency and scope of downstream chemical transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. Furthermore, the specific combination of bromo and methoxy groups results in a unique lipophilicity (LogP 1.96) that differs from its halogenated counterparts, influencing membrane permeability and ADME properties in drug discovery programs . Direct substitution without these precise structural features can lead to failed synthetic routes or altered biological profiles, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation: 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine vs. Halogenated Analogs


Lipophilicity (LogP) Comparison: Bromo vs. Fluoro and Iodo Analogs

The partition coefficient (LogP) is a key determinant of a compound's membrane permeability and oral bioavailability. 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine has a LogP of 1.96 . This is intermediate compared to the fluoro analog (LogP = 1.24) and the iodo analog (LogP = 2.22) . This quantitative difference is significant for medicinal chemists tuning lipophilicity within a lead series, as a LogP shift of ~0.7 units can substantially alter cell permeability and off-target binding.

Medicinal Chemistry ADME Physicochemical Property

Boiling Point and Thermal Stability: Bromo vs. Fluoro Analogs

Thermal properties are critical for compound handling, storage, and process chemistry. 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine exhibits a boiling point of 362.3 ± 37.0 °C at 760 mmHg . In contrast, the fluoro analog has a significantly lower boiling point of 307.9 ± 37.0 °C at 760 mmHg . This 54.4 °C difference suggests stronger intermolecular interactions in the bromo derivative, which may confer advantages in high-temperature synthetic steps or influence its behavior during purification processes like distillation or lyophilization.

Process Chemistry Formulation Physicochemical Property

Density and Molecular Weight: Bromo vs. Fluoro Analogs

Physical properties like density and molecular weight are essential for accurate compound handling, formulation, and analytical method development. 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine has a density of 1.7 ± 0.1 g/cm³ and a molecular weight of 227.06 g/mol . The fluoro analog is significantly lighter and less dense, with a density of 1.3 ± 0.1 g/cm³ and a molecular weight of 166.15 g/mol . The 36.7% increase in molecular weight and 30.8% increase in density for the bromo compound are directly attributable to the halogen substitution and can impact solubility, crystal packing, and the overall mass balance in synthetic transformations.

Analytical Chemistry Formulation Physicochemical Property

Synthetic Utility: Bromine as a Superior Cross-Coupling Handle vs. Chlorine

In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity follows the general trend of C-I > C-Br > C-Cl >> C-F. The 3-bromo substituent on the target compound provides an optimal balance between stability and reactivity. While a direct quantitative comparison for this specific scaffold is not available, the class-level principle is well-established: aryl bromides are significantly more reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings than aryl chlorides, allowing for milder reaction conditions and broader substrate scope [1]. Compared to the iodo analog, the bromo compound is often more cost-effective and stable during storage, while still offering excellent reactivity. This makes 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine a more efficient and versatile building block than its chloro counterpart for the rapid generation of diverse compound libraries.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimal Application Scenarios for 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization

The pyrrolo[3,2-c]pyridine core is a validated hinge-binding motif in kinase drug discovery [1]. 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine serves as an ideal starting point for the synthesis of focused kinase inhibitor libraries. Its bromo handle allows for rapid diversification at the 3-position via Suzuki-Miyaura coupling to explore vector space within the ATP-binding pocket. The methoxy group provides an initial lipophilicity (LogP 1.96) that is a suitable baseline for optimizing ADME properties, offering a balanced starting point compared to more polar fluoro analogs .

Chemical Probe Synthesis for Target Validation

In academic and industrial chemical biology, the need for high-quality chemical probes is paramount. This compound's defined physicochemical profile (density 1.7 g/cm³, boiling point 362.3 °C) ensures reproducible handling and storage, which is critical for long-term studies. Its intermediate LogP (1.96) provides a good starting point for cell permeability without excessive lipophilicity that could lead to off-target effects, making it a reliable scaffold for generating tool compounds to validate novel biological targets.

Scaffold-Hopping and Bioisostere Replacement Studies

When exploring new chemical series, medicinal chemists often engage in scaffold-hopping to improve potency or circumvent intellectual property. The 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold serves as a valuable heterocyclic core for replacing indole or azaindole moieties. Its unique substitution pattern (Br at C3, OMe at C6) offers a distinct electronic and steric profile. The quantitative differences in lipophilicity (LogP 1.96) and boiling point (362.3 °C) compared to other halogenated pyrrolopyridines provide a data-driven rationale for selecting this specific compound to achieve desired property modulation in a new lead series.

Diversity-Oriented Synthesis (DOS) of Heterocyclic Libraries

The bromine atom at the 3-position is a robust synthetic handle for palladium-catalyzed cross-coupling, a cornerstone of diversity-oriented synthesis (DOS). The compound's intermediate LogP (1.96) and high boiling point (362.3 °C) make it compatible with a wide range of reaction conditions and purification techniques. This enables its use as a central building block in the parallel synthesis of large, structurally diverse compound collections for high-throughput screening, where the reproducibility and predictable reactivity of the bromo group are essential for success [1].

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